3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide

Description

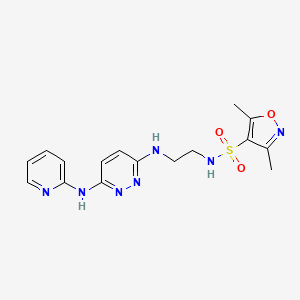

The compound “3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide” is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-2-ylamino group and linked via an ethylamino chain to a 3,5-dimethylisoxazole sulfonamide moiety.

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3S/c1-11-16(12(2)26-23-11)27(24,25)19-10-9-18-14-6-7-15(22-21-14)20-13-5-3-4-8-17-13/h3-8,19H,9-10H2,1-2H3,(H,18,21)(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOWWXMPZRJFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23N5O3S

- Molecular Weight : 425.51 g/mol

- CAS Number : 453562-69-1

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and signaling pathways. It has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are often implicated in cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate cancer (PC3 cells) and colorectal cancer (HT-29 cells). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5.2 | Apoptosis induction |

| HT-29 | 4.8 | Cell cycle arrest (G1 phase) |

Inhibition of Kinases

The compound is noted for its selective inhibition of CDK4 and CDK6, which are critical for cell cycle progression. This inhibition leads to reduced phosphorylation of retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase .

Study 1: Efficacy in Prostate Cancer Models

A study conducted on PC3 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers for early and late apoptosis.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that administration of this compound led to a marked decrease in tumor growth rates compared to control groups. The tumors were analyzed histologically, showing increased necrosis and decreased mitotic figures in treated groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, such as the pyridazine and isoxazole derivatives reported in Molecules (2011) . Below is a systematic analysis:

Structural and Functional Differences

| Compound ID/Name | Core Structure | Key Substituents/Modifications | Hypothesized Impact on Properties |

|---|---|---|---|

| 3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide (Target) | Pyridazine + Isoxazole | - Pyridin-2-ylamino group on pyridazine - Ethylamino linker - 3,5-dimethylisoxazole sulfonamide |

Enhanced solubility (sulfonamide group) and potential for hydrogen bonding with biological targets |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine + Benzene | - Pyridazin-3-yl group - Phenethylamino linker - Ethyl ester |

Reduced solubility (ester group) but improved membrane permeability |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Pyridazine + Benzene | - 6-methylpyridazine substituent - Ethyl ester |

Increased steric hindrance; possible metabolic stability due to methyl group |

| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Isoxazole + Benzene | - 3-methylisoxazole - Thioether linker |

Enhanced electron-withdrawing effects (thioether) may alter binding affinity |

| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Isoxazole + Benzene | - Ether linker instead of thioether | Improved oxidative stability but reduced nucleophilicity |

Key Findings from Analogs

Bioactivity :

- Pyridazine derivatives (e.g., I-6230 and I-6232) demonstrated moderate kinase inhibitory activity in preliminary screens, suggesting that the pyridazine core contributes to target engagement .

- Isoxazole-containing compounds (e.g., I-6373, I-6473) showed varied efficacy in cell-based assays, likely due to differences in linker chemistry (thioether vs. ether) affecting redox interactions .

Solubility and Permeability :

- The sulfonamide group in the target compound may confer better aqueous solubility compared to ester-based analogs (e.g., I-6230), which are more lipophilic .

- Thioether linkers (I-6373) could enhance metabolic stability but may reduce solubility compared to ethers (I-6473) .

However, this may also increase synthetic complexity compared to rigid phenethyl-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.